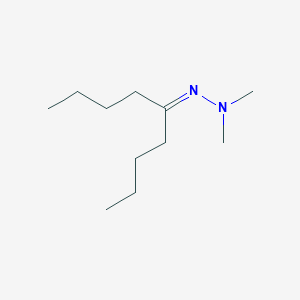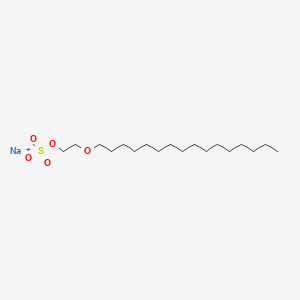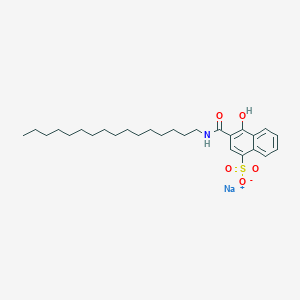
Rubidium hydroxide hydrate
Overview
Description
Rubidium hydroxide hydrate is a colorless solid that is commercially available as aqueous solutions . It consists of rubidium cations and an equal number of hydroxide anions . It is used in fireworks in place of pure rubidium to get a violet color, thereby preventing the waste of the expensive element rubidium . It also acts as an intermediate in the synthesis of other rubidium compounds .
Synthesis Analysis
Rubidium hydroxide hydrate is usually produced in a laboratory setting by the reaction of rubidium metal with water . The balanced equation for this reaction is Rb + H2O → RbOH + H2 .Molecular Structure Analysis
The chemical formula of rubidium hydroxide is RbOH, where Rb stands for Rubidium, O for Oxygen, and H for Hydrogen . In terms of atomic composition, rubidium hydroxide comprises one rubidium atom (Rb), one oxygen atom (O), and one hydrogen atom (H) .Chemical Reactions Analysis
Rubidium hydroxide hydrate reacts with hydrogen iodide to form rubidium iodide and water . The reaction is given by HI + RbOH = RbI + H2O . It also reacts violently with water, forming rubidium hydroxide and hydrogen gas .Physical And Chemical Properties Analysis
Rubidium hydroxide hydrate typically appears as a white solid under standard conditions . It is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water . The molar mass of rubidium hydroxide is approximately 102.475 g/mol .Scientific Research Applications
Production of Rubidium Salts
Rubidium hydroxide hydrate is used as an intermediate in the synthesis of other rubidium compounds . It plays a crucial role in the production of various rubidium salts .
Catalyst in Organic Synthesis
Rubidium hydroxide hydrate acts as a catalyst in organic synthesis . It can accelerate chemical reactions, making it valuable in the field of organic chemistry.
Analytical Chemistry
In the field of analytical chemistry, rubidium hydroxide hydrate is often used . Its unique properties can be leveraged in various analytical techniques.
Manufacturing of Specialty Glasses and Ceramics
Rubidium hydroxide hydrate is used in the manufacturing of specialty glasses and ceramics . Its unique properties can enhance the characteristics of these materials.
Fireworks
Rubidium hydroxide hydrate is used in fireworks to produce a violet color . It is used in place of pure rubidium, thereby preventing the waste of this expensive element.
Oxidative Chlorination Catalyst
Rubidium hydroxide hydrate serves as an oxidative chlorination catalyst . This makes it useful in various industrial processes involving chlorination.
Future Research in Energy and Nanotechnology
There is a continuous need for research into its potential applications in various fields like energy, nanotechnology, and advanced materials science . For instance, its role in the synthesis of advanced materials and as an electrolyte in energy storage systems are areas of potential future research .
Mechanism of Action
The addition of an acid or base changes the mechanism and promotes the nucleophilic addition of water to a carbonyl to form a hydrate . Basic conditions speed up the reaction because hydroxide is a better nucleophile than water. Acidic conditions speed up the reaction because the carbonyl becomes protonated .
Safety and Hazards
Rubidium hydroxide hydrate is strongly basic and corrosive, necessitating careful handling and storage . Direct contact with skin or eyes may result in severe burns, while inhalation or ingestion can cause harm to the respiratory and digestive systems . It is classified as toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death .
properties
IUPAC Name |
rubidium(1+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Rb/h2*1H2;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAWVFWLJTUJNI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O2Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583659 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.491 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium hydroxide hydrate | |
CAS RN |
12026-05-0 | |
| Record name | Rubidium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium hydroxide (Rb(OH)), hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the hydrogen bonding in rubidium hydroxide hydrate?
A1: Understanding hydrogen bonding in compounds like rubidium hydroxide hydrate is crucial because it significantly influences their physical properties, such as solubility, boiling point, and melting point [, ]. This knowledge is essential for various applications, including material science and potentially in developing new technologies.
Q2: What spectroscopic techniques were used to study rubidium hydroxide hydrate in the provided research?
A2: The researchers utilized infrared spectroscopy to analyze the structure of rubidium hydroxide hydrate [, ]. By studying the characteristic vibrations of bonds within the molecule, particularly those related to the O-H group, they could gain insights into the nature and strength of hydrogen bonding within the compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



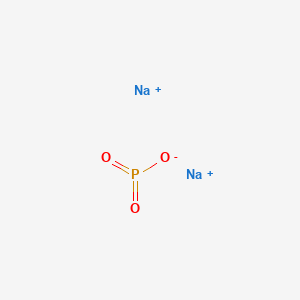
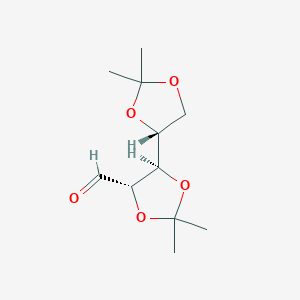
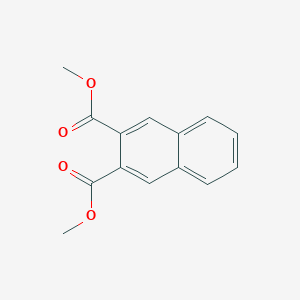
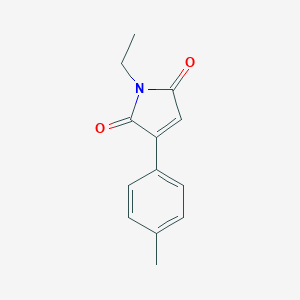

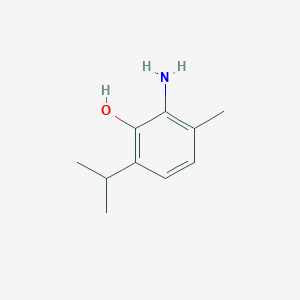
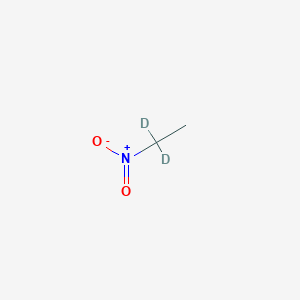
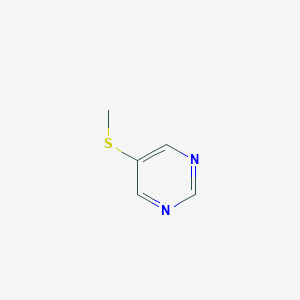
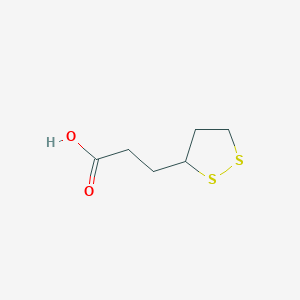
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
